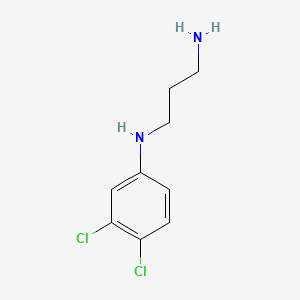
N1-(3,4-dichlorophenyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a diamine derivative of dichlorobenzene and is commonly used in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dichlorophenyl)propane-1,3-diamine typically involves the reaction of 3,4-dichlorobenzene with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3,4-dichlorophenyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N1-(3,4-dichlorophenyl)propane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of novel amide-based biaryl complexes which can act as allosteric binding site antagonists of NR1A/NR2B NMDA receptors.
Biology: The compound is studied for its potential therapeutic applications, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug discovery and development.
Industry: The compound is used in the production of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of N1-(3,4-dichlorophenyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. It acts as an allosteric binding site antagonist of NR1A/NR2B NMDA receptors, which are involved in various neurological processes. The compound’s effects are mediated through its binding to these receptors, modulating their activity and influencing downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N1-(3,4-dichlorophenyl)propane-1,3-diamine include other diamine derivatives of dichlorobenzene, such as:
- N1-(2,4-dichlorophenyl)propane-1,3-diamine
- N1-(2,5-dichlorophenyl)propane-1,3-diamine
- N1-(3,5-dichlorophenyl)propane-1,3-diamine
Uniqueness
What sets this compound apart from its similar compounds is its specific interaction with NR1A/NR2B NMDA receptors, making it a valuable compound in neurological research. Its unique chemical structure also allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
N'-(3,4-dichlorophenyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6,13H,1,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMJTVKAJJAJKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCCN)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
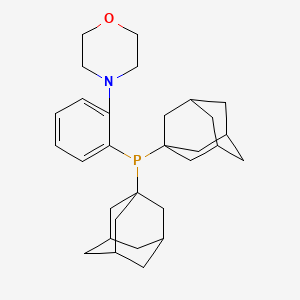
![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)
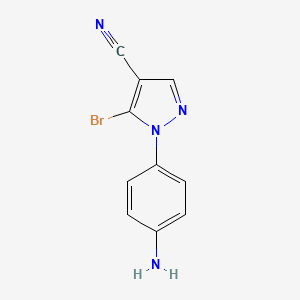
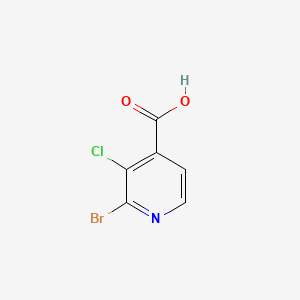
![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)
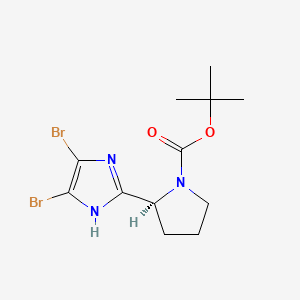
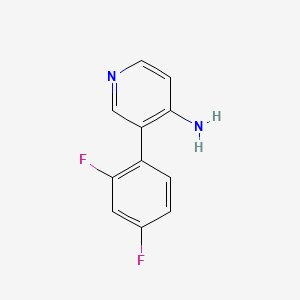
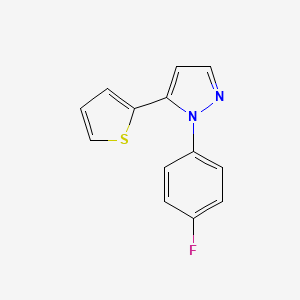
![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)
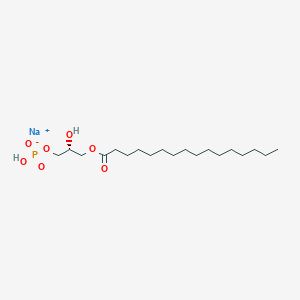
![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)
